molecular formula C14H21NO2 B14226178 Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate CAS No. 667426-47-3

Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate

Cat. No.: B14226178
CAS No.: 667426-47-3
M. Wt: 235.32 g/mol
InChI Key: FTZBAUYZWJNRKE-LBPRGKRZSA-N
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Description

Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is a carbamate derivative known for its diverse applications in various fields such as medicinal chemistry, agriculture, and industrial processes. Carbamates are a class of organic compounds derived from carbamic acid and are widely used due to their stability and ability to form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride or an isocyanate. One common method is the reaction of propylamine with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene as a reagent, which reacts with the corresponding amine to form the carbamate. This method is efficient and scalable, making it suitable for large-scale production . Another method involves the use of carbon dioxide and amines in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the carbamate under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its effectiveness as a pesticide make it valuable in both medicinal and agricultural applications .

Properties

CAS No.

667426-47-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

propyl N-methyl-N-[(2S)-1-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H21NO2/c1-4-10-17-14(16)15(3)12(2)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3/t12-/m0/s1

InChI Key

FTZBAUYZWJNRKE-LBPRGKRZSA-N

Isomeric SMILES

CCCOC(=O)N(C)[C@@H](C)CC1=CC=CC=C1

Canonical SMILES

CCCOC(=O)N(C)C(C)CC1=CC=CC=C1

Origin of Product

United States

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